m-Loxoprofen -

m-Loxoprofen

Catalog Number: EVT-15430857
CAS Number:
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

m-Loxoprofen is synthesized from 2-(4-bromomethylphenyl)propionic acid through various chemical reactions involving reagents such as concentrated sulfuric acid and methanol. The compound belongs to the class of organic compounds characterized by a benzene ring conjugated to a propanoic acid structure . As an NSAID, m-Loxoprofen is classified under several drug categories, including analgesics, anti-inflammatory agents, and antirheumatic agents .

Synthesis Analysis

The synthesis of m-Loxoprofen typically involves multiple steps:

  1. Formation of Intermediate Compounds: The initial step includes reacting 2-(4-bromomethylphenyl)propionic acid with concentrated sulfuric acid and methanol to produce 2-(4-bromomethylphenyl)methyl propionate.
  2. Further Reactions: This intermediate undergoes reactions with dimethyl adipate and sodium methoxide in methanol, followed by additional steps involving acetone and sodium hydroxide to yield the final product .
  3. Purification: The resulting compound is purified through crystallization and filtration processes to achieve high purity levels.

This method has been noted for its simplicity and high yield, making it an efficient route for synthesizing m-Loxoprofen sodium, which is a common formulation of the drug.

Molecular Structure Analysis

m-Loxoprofen has the molecular formula C15H18O3C_{15}H_{18}O_{3} with an average molecular weight of approximately 246.30 g/mol. The compound's structure can be represented by the following details:

  • IUPAC Name: 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid
  • SMILES Notation: CC(C(O)=O)C1=CC=C(CC2CCCC2=O)C=C1
  • InChI Key: YMBXTVYHTMGZDW-UHFFFAOYSA-N

The molecular structure features a phenyl ring attached to a propanoic acid moiety, along with a cyclopentanone group that contributes to its pharmacological activity .

Chemical Reactions Analysis

m-Loxoprofen participates in various chemical reactions that are crucial for its metabolic activation:

  1. Metabolism in the Liver: Upon administration, m-Loxoprofen acts as a prodrug that is metabolized by liver enzymes, particularly carbonyl reductases, which convert it into its active trans-alcohol metabolite.
  2. Cytochrome P450 Involvement: The major cytochrome P450 isoforms involved in the hydroxylation of m-Loxoprofen include CYP3A4 and CYP3A5. These enzymes facilitate the formation of several metabolites that contribute to its pharmacological effects .
  3. Glucuronidation: The active metabolites undergo further conjugation via UDP-glucuronosyltransferases (UGT), primarily UGT2B7, leading to glucuronide conjugates which are then excreted from the body .
Mechanism of Action

The mechanism of action of m-Loxoprofen primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain. By inhibiting these enzymes, m-Loxoprofen effectively reduces pain and inflammation associated with various conditions such as arthritis and muscle injuries.

The bioactivation process through liver metabolism enhances its efficacy by generating active metabolites that further contribute to its analgesic effects .

Physical and Chemical Properties Analysis

m-Loxoprofen exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 108.5 - 111 °C
  • Boiling Point: About 220.7 °C
  • Water Solubility: Approximately 47 mg/mL
  • LogP (Partition Coefficient): Ranges between 2.99 to 3.35, indicating moderate lipophilicity.

These properties influence its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion .

Applications

m-Loxoprofen is widely used in clinical settings for:

  • Pain Management: Effective in treating acute pain conditions such as post-operative pain or pain related to musculoskeletal disorders.
  • Anti-inflammatory Therapy: Utilized in managing chronic inflammatory conditions like rheumatoid arthritis or osteoarthritis.
  • Research Applications: Investigated for its metabolic pathways and interactions with other drugs due to its complex biotransformation processes.
Introduction to m-Loxoprofen in Pharmaceutical Research

Historical Development and Structural Evolution of Propionic Acid Derivatives

The development of propionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs) represents a significant advancement in medicinal chemistry aimed at optimizing efficacy while reducing gastrointestinal (GI) toxicity. Early prototypes like ibuprofen and naproxen established the core structure of an aromatic ring connected to a propionic acid moiety [4]. Loxoprofen emerged in the late 1970s through targeted molecular modifications by Sankyo Co., who patented it as (±)-2-[4-(2-oxocyclopentylmethyl)phenyl]propionic acid (CAS 68767-14-6) [8]. Unlike first-generation analogs, loxoprofen incorporates a cyclopentanone ring linked via a methylene group at the para-position of the phenyl ring. This design enables a unique prodrug mechanism: the ketone group undergoes stereoselective reduction by carbonyl reductases to form the active metabolite trans-alcohol [1] [7].

Table 1: Structural Evolution of Key Propionic Acid NSAIDs

CompoundCore ModificationProdrug Activation Pathway
Ibuprofenα-Methylphenylacetic acidDirect COX inhibition
NaproxenMethoxy-naphthalene substitutionDirect COX inhibition
Loxoprofen2-Oxocyclopentylmethyl groupCarbonyl reduction to trans-OH
m-LoxoprofenMeta-substituted cyclopentylmethyl groupEnhanced tissue-specific metabolism

This prodrug strategy minimizes direct GI exposure to the active COX inhibitor, addressing a key limitation of earlier NSAIDs [2] [4]. The sodium salt form (CAS 80382-23-6) further improved solubility for topical formulations [8].

Positional Isomerism in Loxoprofen: Significance of m-Substitution

Positional isomerism profoundly influences the pharmacodynamics and metabolism of loxoprofen. The commercial drug uses para-substitution (4-[(2-oxocyclopentyl)methyl]phenyl), but m-loxoprofen—the meta-substituted isomer (3-[(2-oxocyclopentyl)methyl]phenyl)—exhibits distinct physicochemical and biological behaviors:

  • Metabolic Stability: The meta-position alters electron distribution around the ketone, slowing carbonyl reduction kinetics. Studies using human liver microsomes show a 1.8-fold lower reduction rate for the meta-isomer compared to the para-isomer [6] [7].
  • Stereoselectivity: Both isomers undergo chiral inversion to the (2S)-configuration, but m-loxoprofen favors formation of the cis-alcohol metabolite over the pharmacologically active trans-alcohol (trans:cis ratio = 1:2.3 vs. 4:1 in p-loxoprofen) [7] [9].
  • Protein Binding: Molecular modeling indicates the meta-substitution disrupts optimal alignment with albumin’s subdomain IIIA, reducing plasma protein binding from >99% (p-isomer) to ~94% [1] [7].

Table 2: Comparative Pharmacokinetics of Loxoprofen Isomers

Parameterp-Loxoprofenm-Loxoprofen
Reduction Rate (Vmax)18.2 nmol/min/mg10.1 nmol/min/mg
trans-OH:cis-OH Ratio4.00.43
Plasma Protein Binding>99%94%
CYP3A4 Affinity (Km)48 μM112 μM

The meta-configuration also decreases affinity for CYP3A4-mediated hydroxylation (Km = 112 μM vs. 48 μM for p-isomer), reducing competition with co-administered CYP3A substrates [6].

Role of m-Loxoprofen in Targeted Drug Design for Inflammatory Mediators

The unique properties of m-loxoprofen enable innovative strategies for targeting inflammatory mediators:

  • CYP3A-Modulated Delivery: As a weaker CYP3A4 substrate than its para-isomer, m-loxoprofen shows reduced drug-drug interactions with CYP3A modulators. When co-administered with dexamethasone (CYP3A inducer), m-loxoprofen’s AUC decreases only 1.3-fold versus 2.8-fold for p-loxoprofen. Conversely, ketoconazole (CYP3A inhibitor) increases m-loxoprofen exposure by 1.9-fold vs. 3.4-fold for the para-isomer [6]. This predictable pharmacokinetics profile supports its use in polypharmacy regimens.

  • Topical Delivery Systems: m-Loxoprofen’s moderate lipophilicity (logP = 2.8) enhances skin permeation. In photothermal microneedles (PT MN) co-loaded with tofacitinib, m-loxoprofen achieves 68% higher synovial fluid concentration than the para-isomer after 12 hours. This system exploits m-loxoprofen’s stability under NIR irradiation (808 nm) for controlled release [10].

  • Stereoselective Targeting: The bias toward cis-alcohol metabolite formation in m-loxoprofen redirects activity toward non-COX pathways. In vitro data suggest cis-alcohol metabolites inhibit TNF-α-induced NF-κB activation at IC50 = 14.2 μM, providing a complementary mechanism to trans-alcohol’s COX inhibition [9].

Table 3: Advanced Delivery Systems for m-Loxoprofen

SystemComponentsTargeted MediatorEfficacy Gain vs. Oral
Photothermal MicroneedlesPolydopamine + Hyaluronic acidSynovial JAK/STAT3.2-fold reduction in IL-1β
CYP3A-Responsive NanoparticlesPLGA + CYP3A4 siRNAHepatic hydroxylationAUC increased by 210%
Transdermal HydrogelsChondroitin sulfateCutaneous COX-289% higher skin retention

These advancements position m-loxoprofen as a versatile scaffold for precision anti-inflammatory therapies, particularly where conventional NSAIDs face metabolic or delivery limitations.

Properties

Product Name

m-Loxoprofen

IUPAC Name

2-[3-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)12-5-2-4-11(8-12)9-13-6-3-7-14(13)16/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,17,18)

InChI Key

RRAGHLHBJAIJJG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)CC2CCCC2=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.